
Filgotinib hydrochloride
Vue d'ensemble
Description
Le Filgotinib Hydrochloride est un inhibiteur oral préférentiel de la Janus kinase 1. Il est principalement utilisé pour le traitement des maladies auto-immunes inflammatoires telles que la polyarthrite rhumatoïde et la colite ulcéreuse . En inhibant sélectivement la Janus kinase 1, le this compound module un sous-ensemble de cytokines pro-inflammatoires au sein de la voie de la Janus kinase-transducteur de signal et activateur de la transcription .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Filgotinib Hydrochloride est synthétisé par un processus en plusieurs étapes impliquant la formation de son principal métabolite actif, GS-829845 . La synthèse implique l'utilisation de la carboxylestérase isoforma 2 pour métaboliser le Filgotinib en GS-829845 . Le métabolite principal a un profil de sélectivité de la Janus kinase 1 similaire, mais une activité réduite par rapport au composé parent .
Méthodes de Production Industrielle : La production industrielle du this compound implique des processus de synthèse et de purification à grande échelle pour garantir l'efficacité et la sécurité du composé. Les méthodes de production sont conçues pour obtenir un rendement et une pureté élevés, conformément aux normes réglementaires strictes .
Analyse Des Réactions Chimiques
Key Reaction Steps:
-
Condensation and Cyclization :
-
Suzuki Coupling :
-
Salt Formation :
Solid-State Reactions and Polymorphism
Filgotinib hydrochloride exhibits multiple crystalline forms (polymorphs) with distinct physicochemical properties:
Polymorphic Forms:
-
Form E : XRPD peaks at 13.7, 16.2, 22.3, 23.2, and 25.5° 2θ. Stable under controlled drying (30–60°C) .
-
Form B : Peaks at 12.0, 13.2, and 21.1° 2θ. Contains residual dichloromethane (512 ppm) .
-
Form A : Prepared via solvent-mediated crystallization (dichloromethane) .
Polymorph Stability | Conditions | Outcome |
---|---|---|
Form E exposure (40°C, 75% RH, 4 weeks) | High humidity and temperature | Transforms to Form F |
Form B storage | Ambient conditions | Retains crystallinity |
Metabolic Reactions
Filgotinib undergoes enzymatic hydrolysis primarily via carboxylesterase 2 (CES2) to form its active metabolite, GS-829845:
Metabolic Pathway:
-
Hydrolysis : Cleavage of the cyclopropanecarboxamide group by CES2 generates GS-829845 .
-
Secondary Pathways : Minor glucuronidation and amino acid conjugation (e.g., carnitine, taurine) .
Pharmacokinetic Parameters | Filgotinib | GS-829845 |
---|---|---|
Plasma protein binding (%) | 55–59 | 39–44 |
Half-life (hours) | 7 | 19 |
Renal elimination (% dose) | 87 | 54 (urine) |
Drug-Drug Interaction Reactions
Filgotinib’s pharmacokinetics are influenced by interactions with P-glycoprotein (P-gp) modulators:
Interaction Studies:
-
Itraconazole (P-gp inhibitor) : Increases filgotinib exposure by 45% (AUC) and 64% (C<sub>max</sub>) .
-
Methotrexate/Statins : No clinically significant interactions observed .
Interaction with Itraconazole | Filgotinib Alone | Filgotinib + Itraconazole |
---|---|---|
AUC<sub>inf</sub> (ng·h/mL) | 2190 | 3130 (+45%) |
C<sub>max</sub> (ng/mL) | 756 | 1170 (+64%) |
Stability and Degradation
This compound is sensitive to hydrolysis and oxidative conditions:
Applications De Recherche Scientifique
Filgotinib Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is extensively studied for its efficacy in treating inflammatory autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Additionally, this compound is being investigated for its potential use in other inflammatory conditions and diseases .
Mécanisme D'action
Filgotinib Hydrochloride exerts its effects by selectively inhibiting Janus kinase 1, which is a key driver of inflammatory and autoimmune responses . By modulating the Janus kinase-signal transducer and activator of transcription pathway, this compound reduces the production of proinflammatory cytokines and alleviates symptoms associated with inflammatory diseases . The primary molecular targets of this compound are Janus kinase 1 and its associated signaling pathways .
Comparaison Avec Des Composés Similaires
- Tofacitinib
- Baricitinib
- Upadacitinib
Comparison: Filgotinib Hydrochloride is unique in its preferential inhibition of Janus kinase 1, which distinguishes it from other Janus kinase inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib . While Tofacitinib targets both Janus kinase 1 and Janus kinase 3, and Baricitinib and Upadacitinib have broader Janus kinase inhibition profiles, this compound’s selectivity for Janus kinase 1 aims to improve its safety profile while maintaining clinical efficacy .
Activité Biologique
Filgotinib hydrochloride is a selective Janus kinase (JAK) 1 inhibitor primarily used in the treatment of rheumatoid arthritis (RA) and ulcerative colitis (UC). Its biological activity is characterized by its mechanism of action, pharmacodynamics, efficacy in clinical studies, and safety profile.
Filgotinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway, which mediates the effects of various pro-inflammatory cytokines. By inhibiting JAK1, filgotinib reduces the phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby decreasing the expression of inflammatory mediators. This action leads to a reduction in serum levels of C-reactive protein (CRP), a marker of inflammation, which can be observed as early as two weeks after starting treatment .
Pharmacodynamics
The pharmacodynamics of filgotinib reveal its potent inhibition of JAK1 compared to other JAK family members. It exhibits over 30-fold selectivity for JAK1 over JAK2 and JAK3, which is crucial for minimizing side effects related to hematologic functions. The primary active metabolite of filgotinib, GS-829845, also retains similar selectivity but with reduced potency .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Filgotinib: 7 hours |
GS-829845: 19 hours | |
Route of elimination | 87% renal, 15% fecal |
Bioavailability | Rapid conversion to GS-829845 |
Efficacy in Clinical Studies
Filgotinib has been evaluated in several pivotal clinical trials for RA and UC. The most notable studies include:
- FINCH Trials : These Phase 3 trials assessed the efficacy and safety of filgotinib in patients with moderate-to-severe RA. Results indicated that a significant proportion of patients achieved an American College of Rheumatology (ACR) 20 response at week 12. Specifically:
- Long-term Efficacy : In the ongoing FINCH 4 extension study, sustained efficacy was observed up to week 156, with ACR20 responses maintained among patients continuing treatment .
Summary of Efficacy Data
Study | Population | Filgotinib Dose | ACR20 Response at Week 12 | Duration |
---|---|---|---|---|
FINCH 1 | Inadequate response to MTX | 200 mg QD | ~60% | 52 weeks |
FINCH 2 | Previous bDMARD failure | 200 mg QD | ~65% | 24 weeks |
FINCH 4 | Long-term extension | 200 mg QD | Sustained through week 156 | Ongoing |
Safety Profile
The safety profile of filgotinib has been consistent across multiple studies. Common adverse effects include elevated creatine phosphokinase (CPK) levels and transient reductions in platelet counts. However, most elevations did not necessitate treatment discontinuation . The long-term extension studies have shown that the overall incidence of adverse events remains comparable to that observed in earlier Phase trials.
Notable Findings from Safety Studies
- CPK Elevations : Reported in less than 1% of patients across studies.
- Hemoglobin Levels : Remained stable within normal ranges throughout treatment.
- C-reactive Protein : Significant reductions noted from baseline after two weeks.
Propriétés
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide;trihydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S.ClH.3H2O/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;;;;/h1-7,17H,8-14H2,(H,23,24,27);1H;3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWKOPMGYYNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.O.O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540859-07-1 | |
Record name | Filgotinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1540859071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FILGOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ8Y0B8XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.